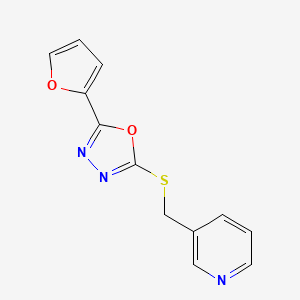

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

Description

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 2 and a pyridin-3-ylmethylthio moiety at position 3. This structure combines aromatic heterocycles (furan and pyridine) with a thioether linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(furan-2-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-3-9(7-13-5-1)8-18-12-15-14-11(17-12)10-4-2-6-16-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMCMTKLIFTUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

Thioether Formation: The oxadiazole intermediate is then reacted with a pyridine-3-methyl halide in the presence of a base like sodium hydride to form the thioether linkage.

Furan Ring Introduction:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the oxadiazole ring.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted furan or pyridine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole exerts its effects involves:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is highly modular, with bioactivity heavily influenced by substituents. Key analogues and their features are summarized below:

Table 1: Structural Analogues of 1,3,4-Oxadiazole Derivatives

Key Observations :

- Thioether vs. Sulfone : Thioether-containing compounds (e.g., target compound) often exhibit moderate bioactivity, while sulfone derivatives (e.g., ) show enhanced antibacterial potency due to increased electron deficiency and stability .

- Aromatic Substituents : Pyridine (target compound) and fluorobenzyl () groups improve target specificity via π-π stacking or hydrogen bonding with enzymes like succinate dehydrogenase (SDH) .

- Heterocyclic Diversity : Furan (target) and indole () moieties influence solubility and membrane permeability, with furan offering lower steric hindrance .

Key Observations :

- Thioether formation via alkylation (e.g., iodomethane in ) is a common high-yield approach (~80%) .

- Multistep syntheses (e.g., ) achieve moderate yields but enable complex substituent integration .

Antifungal Activity:

- The target compound’s pyridin-3-ylmethylthio group may mimic ’s 2-fluorobenzylthio derivative, which inhibits Rhizoctonia solani via SDH binding (IC₅₀: 12.3 µg/mL) .

- Trifluoromethylpyrazole derivatives () show >50% inhibition at 50 µg/mL, suggesting that electron-withdrawing groups enhance fungicidal effects .

Antibacterial Activity:

- Sulfone derivatives () outperform thioethers, with EC₅₀ values as low as 0.17 µg/mL against Xanthomonas oryzae .

Herbicidal Activity:

- Bleaching effects in ’s compounds (5e, 5g) correlate with SDH inhibition, a mechanism likely shared by the target compound due to its thioether linkage .

Biological Activity

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a furan ring, a pyridine moiety, and an oxadiazole core, which contribute to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.30 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.30 g/mol |

| CAS Number | [insert CAS number] |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of cancer cell lines. For instance, similar oxadiazole compounds have demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potential as anticancer agents .

- Antimicrobial Properties : The compound may also possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes in pathogens.

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, indicating a potential role in treating inflammatory diseases .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors involved in cancer proliferation or inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar oxadiazole compounds:

- Zhang et al. (2023) synthesized various oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. One compound showed an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard controls .

- Arafa et al. (2023) investigated the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines and reported promising results with some compounds exhibiting significantly lower IC50 values compared to established drugs like erlotinib .

Comparative Analysis

The unique structural features of this compound allow for potential interactions with various biological targets compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Furan-2-yl)-3-(pyridin-3-ylmethyl)thio-[1,2,4]triazolo[4,3-b]pyridazine | Furan and triazolopyridazine core | Anticancer and antimicrobial |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Oxadiazole core with halogen substitutions | Cytotoxic against various cancer lines |

Q & A

Basic: What are the optimal synthetic routes for 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

- Step 1: Cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol ( ).

- Step 2: Alkylation or thioetherification using 3-(chloromethyl)pyridine under basic conditions (e.g., KOH/EtOH) to introduce the pyridinylmethylthio moiety ( ).

- Step 3: Purification via column chromatography and recrystallization ( ).

Key challenges include controlling regioselectivity during cyclization and minimizing disulfide byproducts during thioether formation. Reaction progress is monitored via TLC and HPLC .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for furan (δ 6.4–7.6 ppm), oxadiazole (C2 at ~160 ppm), and pyridinylmethylthio (δ 3.9–4.2 ppm for SCH2) ().

- IR Spectroscopy: Confirm thioether (C-S stretch at ~650 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) ( ).

- HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 316.0521) ().

- X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., oxadiazole ring planarity) ().

Advanced: How can researchers resolve contradictions in thiol-thione tautomerism analysis for this compound?

Methodological Answer:

Thiol-thione tautomerism in oxadiazole derivatives can lead to conflicting NMR or UV-Vis data. To resolve this:

- DFT Calculations: Compare energy differences between tautomers (e.g., thiol vs. thione forms) using Gaussian09 with B3LYP/6-31G(d) basis sets ().

- Variable-Temperature NMR: Observe dynamic equilibrium shifts (e.g., coalescence of thiol/thione proton signals at elevated temperatures) ( ).

- X-ray Diffraction: Confirm the dominant tautomer in the solid state ().

For example, 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol exists predominantly as the thione tautomer in polar solvents, as shown by UV-Vis λmax shifts from 280 nm (thiol) to 320 nm (thione) .

Advanced: What molecular docking strategies predict the bioactivity of this compound against fungal targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) due to oxadiazole’s known role in electron transport chain inhibition ( ).

- Ligand Preparation: Optimize the compound’s geometry using Avogadro and assign Gasteiger charges.

- Docking Software: Use AutoDock Vina with a grid box centered on SDH’s ubiquinone-binding site ( ).

- Validation: Compare binding poses with known inhibitors (e.g., penthiopyrad). Key interactions include hydrogen bonds between the oxadiazole ring and Arg43, and π-π stacking with Trp35 ( ).

Advanced: What structural features correlate with its antifungal activity, and how can SAR studies be designed?

Methodological Answer:

- Critical Features:

- SAR Study Design:

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition points (e.g., >200°C for oxadiazole derivatives) ().

- pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazoles are stable in neutral pH but hydrolyze in acidic/basic conditions to form hydrazides ( ).

- Formulation Advice: Use DMSO stock solutions (≤10 mM) stored at -20°C to prevent thioether oxidation ().

Advanced: What computational methods validate the electronic effects of the furan and pyridine rings on reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using Gaussian08. The furan ring (HOMO = -6.2 eV) donates electron density to the oxadiazole, while the pyridine (LUMO = -1.8 eV) acts as an electron acceptor ( ).

- NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C-N) in oxadiazole) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.